molecular formula C12H7F4N B1440374 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214324-56-7

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1440374
CAS No.: 1214324-56-7
M. Wt: 241.18 g/mol
InChI Key: ZSYSGJWUDPWULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of a pyridine derivative using a trifluoromethylating agent under specific reaction conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the fluorophenyl group onto the pyridine ring .

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(trifluoromethyl)pyridine
  • 3-(2-Bromophenyl)-5-(trifluoromethyl)pyridine
  • 3-(2-Methylphenyl)-5-(trifluoromethyl)pyridine

Uniqueness

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-4-2-1-3-10(11)8-5-9(7-17-6-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSGJWUDPWULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.